molecular formula C14H22N4O4 B14411339 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-methyl-1H-purine-2,6-dione CAS No. 86257-19-4

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-methyl-1H-purine-2,6-dione

Cat. No.: B14411339
CAS No.: 86257-19-4
M. Wt: 310.35 g/mol
InChI Key: HZRDAOILOAVLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-methyl-1H-purine-2,6-dione is a complex organic compound belonging to the purine family It is characterized by its unique structure, which includes a purine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-methyl-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a dihydroxyhexyl group under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-methyl-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: Functional groups on the purine ring can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-methyl-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-methyl-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(5,6-Dihydroxyhexyl)-3-methyl-1-propyl-purine-2,6-dione
  • 7-(5,6-Dihydroxyhexyl)-3-ethyl-1-pentyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-methyl-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

86257-19-4

Molecular Formula

C14H22N4O4

Molecular Weight

310.35 g/mol

IUPAC Name

7-(5,6-dihydroxyhexyl)-3-ethyl-1-methylpurine-2,6-dione

InChI

InChI=1S/C14H22N4O4/c1-3-18-12-11(13(21)16(2)14(18)22)17(9-15-12)7-5-4-6-10(20)8-19/h9-10,19-20H,3-8H2,1-2H3

InChI Key

HZRDAOILOAVLIL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.